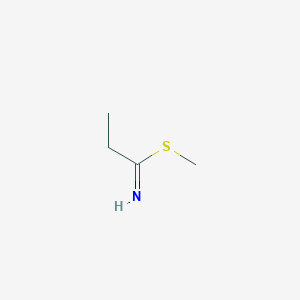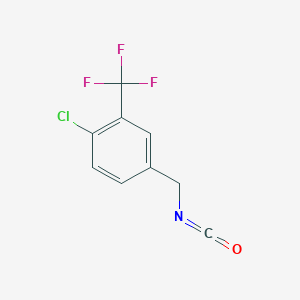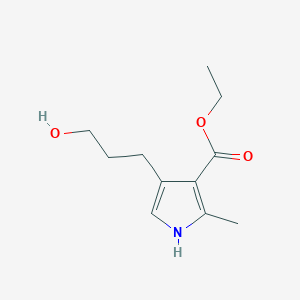propanedinitrile CAS No. 647839-78-9](/img/structure/B12593916.png)
[(4-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Cianopiridin-2-il)metil]propanodinitrilo es un compuesto químico que pertenece a la clase de los nitrilos. Presenta un anillo de piridina sustituido con un grupo cianometil y un grupo trifluoropropil, lo que lo convierte en un compuesto versátil en la síntesis orgánica y diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(4-Cianopiridin-2-il)metil]propanodinitrilo se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 4-cianopiridina con bromuro de 3,3,3-trifluoropropil en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo normalmente en un disolvente aprótico como la dimetilformamida a temperaturas elevadas para facilitar la reacción de sustitución nucleófila.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una mezcla eficiente y una transferencia de calor. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
[(4-Cianopiridin-2-il)metil]propanodinitrilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para introducir grupos funcionales como los ácidos carboxílicos o las cetonas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio para convertir los grupos nitrilo en aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos cianometil o trifluoropropil se pueden reemplazar con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida.
Principales productos formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Aminas.
Sustitución: Diversos derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
[(4-Cianopiridin-2-il)metil]propanodinitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, incluyendo fármacos y agroquímicos.
Biología: El compuesto se puede utilizar en el desarrollo de moléculas bioactivas y como sonda en ensayos bioquímicos.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de [(4-Cianopiridin-2-il)metil]propanodinitrilo depende de su aplicación específica. En los ensayos bioquímicos, puede interactuar con enzimas o receptores específicos, modulando su actividad. El grupo trifluoropropil puede mejorar la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. El grupo cianometil puede participar en enlaces de hidrógeno y otras interacciones con las moléculas diana.
Comparación Con Compuestos Similares
[(4-Cianopiridin-2-il)metil]propanodinitrilo se puede comparar con otros compuestos similares como:
4-Cianopiridina: Carece del grupo trifluoropropil, lo que lo hace menos lipofílico.
3,3,3-Trifluoropropilamina: Carece del anillo de piridina y del grupo cianometil, lo que da como resultado una reactividad y aplicaciones diferentes.
Éster de pinacol de ácido 4-cianopiridin-3-borónico: Contiene un grupo ácido borónico, lo que lo hace útil en las reacciones de acoplamiento de Suzuki-Miyaura.
La combinación única del anillo de piridina, el grupo cianometil y el grupo trifluoropropil en [(4-Cianopiridin-2-il)metil]propanodinitrilo imparte propiedades químicas y físicas distintas, lo que lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
647839-78-9 |
|---|---|
Fórmula molecular |
C13H9F3N4 |
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
2-[(4-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)3-2-12(8-18,9-19)6-11-5-10(7-17)1-4-20-11/h1,4-5H,2-3,6H2 |
Clave InChI |
AQLKFCKUOROORC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C#N)CC(CCC(F)(F)F)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedinitrile](/img/structure/B12593841.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)

![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)



![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
